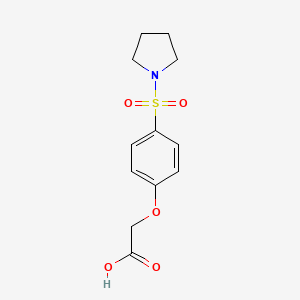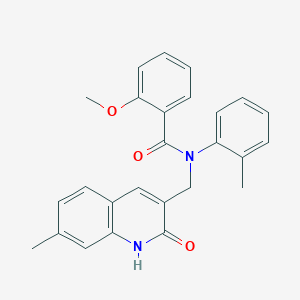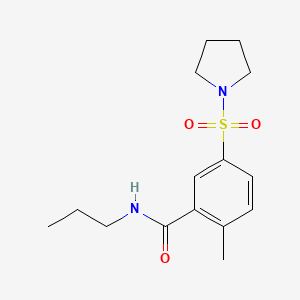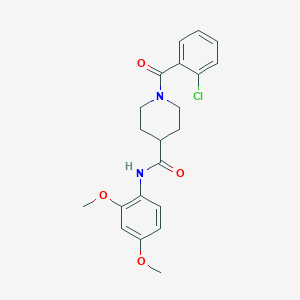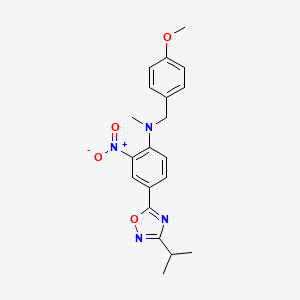
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and is a member of the oxadiazole family of compounds. The purpose of
作用機序
The mechanism of action of MO-1 involves its ability to inhibit the activity of various enzymes and proteins in the body. For example, MO-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, MO-1 can reduce inflammation and pain. Additionally, MO-1 has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MO-1 has been shown to have a wide range of biochemical and physiological effects. In animal studies, MO-1 has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, MO-1 has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the primary advantages of MO-1 is its versatility in various scientific applications. MO-1 can be easily synthesized in the laboratory, and its purity and yield can be optimized through various purification techniques. However, one of the limitations of MO-1 is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for MO-1 research. One potential area of research is the development of new drugs based on the structure of MO-1. Additionally, further studies are needed to fully understand the mechanism of action of MO-1 and its potential applications in various scientific fields. Finally, additional research is needed to determine the potential toxicity of MO-1 and its safety for use in humans.
In conclusion, MO-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility and potential therapeutic properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of MO-1 involves a multi-step process that includes the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with 3-bromopyridine to form the final product, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
MO-1 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. MO-1 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-9-7-13(8-10-15)18-21-17(25-22-18)6-2-5-16(23)20-14-4-3-11-19-12-14/h3-4,7-12H,2,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRGAMWBABZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

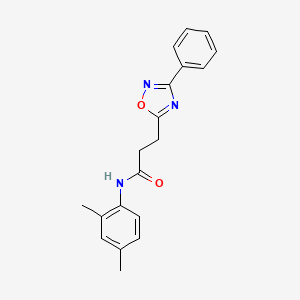
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

